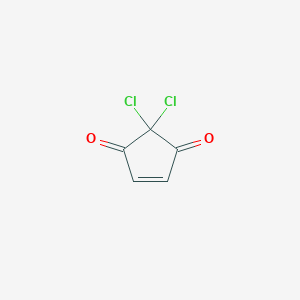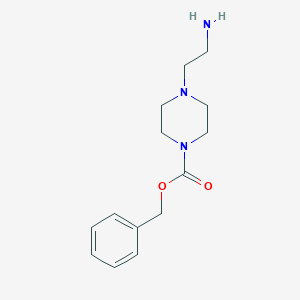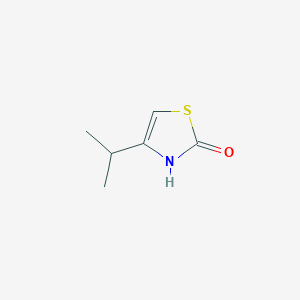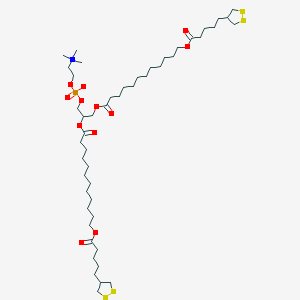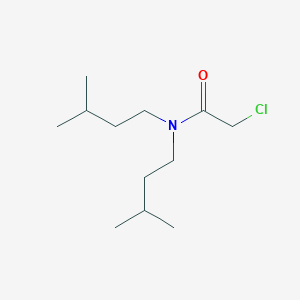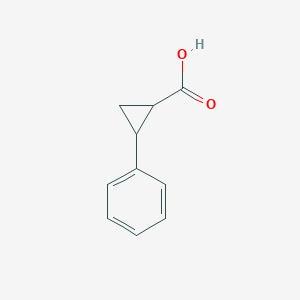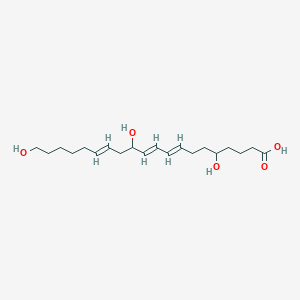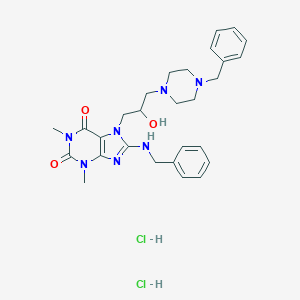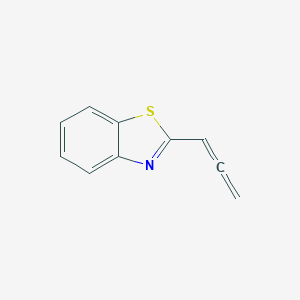
Propa-1,2-dienyl-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propa-1,2-dienyl-benzothiazole, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and material science. PBTA is a heterocyclic compound that contains a benzothiazole ring and a propadiene group.
Wirkmechanismus
The mechanism of action of Propa-1,2-dienyl-benzothiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. Propa-1,2-dienyl-benzothiazole has been shown to bind to DNA, leading to DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
Propa-1,2-dienyl-benzothiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Propa-1,2-dienyl-benzothiazole has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Propa-1,2-dienyl-benzothiazole has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Propa-1,2-dienyl-benzothiazole is its relatively simple synthesis method, which makes it readily accessible for research purposes. Propa-1,2-dienyl-benzothiazole has also been found to exhibit a range of biological activities, making it a versatile compound for various applications. However, one limitation of Propa-1,2-dienyl-benzothiazole is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Propa-1,2-dienyl-benzothiazole. One area of interest is the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities. Another area of research is the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications, including optoelectronics and sensing. Additionally, further studies are needed to fully understand the mechanism of action of Propa-1,2-dienyl-benzothiazole and its potential as a therapeutic agent.
Conclusion
In conclusion, Propa-1,2-dienyl-benzothiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base. Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. There are several future directions for research on Propa-1,2-dienyl-benzothiazole, including the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities and the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications.
Synthesemethoden
Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Propa-1,2-dienyl-benzothiazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. It has also shown potential as a fluorescent probe for the detection of metal ions. In addition, Propa-1,2-dienyl-benzothiazole has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
CAS-Nummer |
109948-61-0 |
|---|---|
Produktname |
Propa-1,2-dienyl-benzothiazole |
Molekularformel |
C10H7NS |
Molekulargewicht |
173.24 g/mol |
InChI |
InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |
InChI-Schlüssel |
FCIUVFATJSRWOI-UHFFFAOYSA-N |
SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(1,2-propadienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
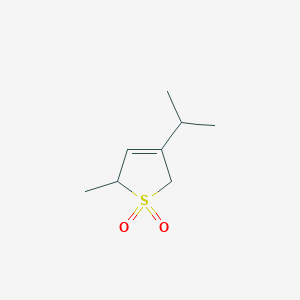
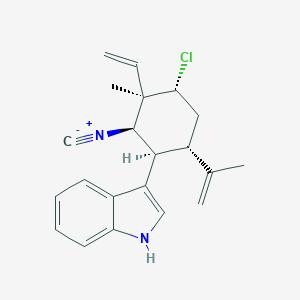
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
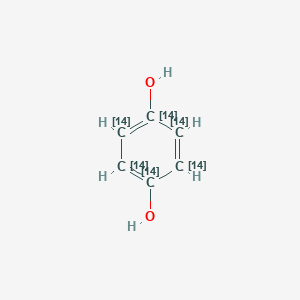
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
